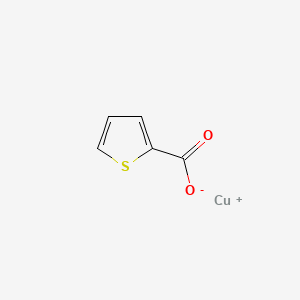

Copper(I) thiophene-2-carboxylate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

copper(1+);thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O2S.Cu/c6-5(7)4-2-1-3-8-4;/h1-3H,(H,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFJMFSWCBVEHBA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)[O-].[Cu+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3CuO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50894113 | |

| Record name | Copper(I)-thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50894113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68986-76-5 | |

| Record name | (2-Thiophenecarboxylato-κO2,κS1)copper | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68986-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cuprous 2-thiophenecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068986765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper(I)-thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50894113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copper(I) 2-Thiophenecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUPROUS 2-THIOPHENECARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7519WBL07L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Copper(I) Thiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper(I) thiophene-2-carboxylate (B1233283) (CuTC) is a versatile organometallic compound that has garnered significant interest in the scientific community.[1] As a coordination complex, it consists of a copper(I) cation bonded to the carboxylate of thiophene-2-carboxylic acid.[2] This tan to red-brown, air-stable powder is particularly valued as a catalyst in a variety of organic transformations, most notably in Ullmann-type coupling reactions.[3][4] Its utility extends to other significant reactions, including modified Stille cross-couplings and stereoselective formation of enamides.[4][5] The thiophene-2-carboxylate ligand plays a crucial role in the complex's stability and catalytic activity.[3] This guide provides a comprehensive overview of the synthesis and characterization of Copper(I) thiophene-2-carboxylate, presenting detailed experimental protocols, tabulated data for easy comparison, and visualizations of key processes.

Synthesis of this compound

The most common and established method for synthesizing this compound involves the reaction of thiophene-2-carboxylic acid with a copper(I) salt, typically copper(I) oxide (Cu₂O).[3] The reaction is generally carried out in a solvent that allows for the azeotropic removal of water, which drives the reaction to completion.[4]

Experimental Protocol

A detailed experimental protocol for the synthesis of this compound is provided below.

Materials:

-

Thiophene-2-carboxylic acid

-

Copper(I) oxide (Cu₂O)

-

Methanol (B129727) (dry)

-

Ether (dry)

-

Hexane

Equipment:

-

Round-bottomed flask (250 mL)

-

Dean-Stark trap

-

Condenser

-

Heating mantle

-

Vacuum filtration apparatus with an inverted funnel

-

Schlenk line or argon/nitrogen source

Procedure:

-

To a 250 mL round-bottomed flask, add thiophene-2-carboxylic acid (60 g, 0.47 mol) and copper(I) oxide (16.7 g, 0.12 mol).

-

Add toluene (180 mL) to the flask.

-

Equip the flask with a Dean-Stark trap and a condenser.

-

Heat the mixture to reflux overnight, allowing for the azeotropic removal of water.

-

After reflux, cool the brown/red suspension to 60 °C.

-

Filter the product under an inert atmosphere (argon or nitrogen) using an inverted funnel and vacuum filtration.

-

Wash the filter cake with dry methanol to remove any unreacted thiophene-2-carboxylic acid.

-

Subsequently, wash the filter cake with dry ether until the eluent runs colorless.

-

Perform a final wash with a small amount of hexane.

-

Dry the product under a stream of inert gas and then further dry under vacuum.

The resulting product is a dark brown/red, air-stable powder with a typical yield of around 80%. While the final product is air-stable, it is somewhat air-sensitive when wet with solvent.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the key analytical techniques used for this purpose.

General Properties

A summary of the general properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₅H₃CuO₂S | [6] |

| Molecular Weight | 190.69 g/mol | [6] |

| Appearance | Tan to red-brown powder | [3] |

| CAS Number | 68986-76-5 | [6] |

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

As a Cu(I) complex with a d¹⁰ electronic configuration, this compound is expected to be diamagnetic, making it amenable to NMR spectroscopy.[8][9] However, obtaining high-resolution NMR spectra for copper(I) complexes can be challenging due to the quadrupolar nature of the copper nucleus, which can lead to broad signals.[8] In a hypothetical ¹H NMR spectrum, the disappearance of the acidic proton from the carboxylic acid would confirm salt formation. Additionally, shifts in the signals of the thiophene (B33073) ring protons compared to the free ligand would be expected due to the change in the electronic environment upon coordination to copper.[3] To date, a detailed NMR analysis of isolated CuTC has not been reported in the literature.

Structural Characterization

X-ray Diffraction (XRD)

The definitive determination of the solid-state structure of this compound would be achieved through single-crystal X-ray diffraction. However, a published crystal structure for CuTC is not currently available. It is suggested that CuTC likely forms a coordination polymer in the solid state.[10] Studies on related copper carboxylate complexes have revealed various structural motifs, including dimeric "paddle-wheel" structures for some Cu(II) carboxylates.[11] For instance, a related copper(I) thiophene-2-thiocarboxylate complex, [(Ph₃P)₂Cu(SCOth)], was found to have a distorted tetrahedral geometry around the copper(I) center.[3]

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis techniques such as TGA and DSC are employed to evaluate the thermal stability and decomposition profile of a compound. While specific TGA and DSC data for this compound are not available in the reviewed literature, studies on other copper carboxylates show that they typically decompose upon heating to yield copper oxides.[12] The decomposition temperature and profile would be influenced by the nature of the carboxylate ligand.

Visualizing Experimental and Logical Workflows

To better illustrate the processes involved in the study of this compound, the following diagrams have been generated using the DOT language.

Biological Activity and Signaling Pathways

Direct studies on the specific biological signaling pathways modulated by this compound are limited. However, the biological activities of copper complexes and thiophene-containing compounds have been investigated.

Copper is an essential trace element involved in numerous biological processes, and its homeostasis is tightly regulated.[13] Dysregulation of copper levels can impact various cellular signaling pathways, including those involved in cell proliferation and oxidative stress.[13][14] Copper complexes have been explored for their potential as therapeutic agents, exhibiting a range of biological activities.[10]

Thiophene-2-carboxylic acid and its derivatives have also been studied for their biological effects. For instance, thiophene-2-carboxylic acid has been shown to exhibit phytogrowth-inhibitory activity.[2] The metabolism of thiophene-containing drugs can lead to the formation of reactive metabolites, which can have toxicological implications.[5]

Given the lack of specific data for CuTC, a generalized diagram illustrating the potential interactions of copper compounds in a biological context is presented.

Conclusion

This compound is a valuable and accessible catalyst for a range of organic reactions. Its synthesis from readily available starting materials is straightforward, and its air-stable nature makes it convenient to handle. While its general properties are well-documented, a comprehensive and quantitative characterization, particularly regarding its solid-state structure and thermal properties, remains an area for further investigation. The biological activities of this specific compound are not well-defined, though the known roles of copper in biology and the activities of thiophene derivatives suggest potential for further study in the context of drug development and cellular biology. This guide provides a solid foundation for researchers and scientists working with or interested in the synthesis and characterization of this important copper(I) complex.

References

- 1. Copper signalling: causes and consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phytogrowth-inhibitory activities of 2-thiophenecarboxylic acid and its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies of synthesis, structural features of Cu(I) thiophene-2-thiocarboxylates and unprecedented desulfurization of Cu(II) thiocarboxylate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. (Cu) Copper NMR [chem.ch.huji.ac.il]

- 9. Paramagnetic copper(II) and diamagnetic copper(I) complexes with N3S2 and N2S2 ligands: an EPR and 1H NMR study | Journal de Chimie Physique et de Physico-Chimie Biologique [jcp.edpsciences.org]

- 10. Copper and Its Complexes in Medicine: A Biochemical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Copper homeostasis and copper-induced cell death in the pathogenesis of cardiovascular disease and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Structure of Copper(I) Thiophene-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Structural Analysis: An Insight into a Presumed Polymeric Framework

While a definitive single-crystal X-ray structure of Copper(I) thiophene-2-carboxylate (B1233283) has not been publicly reported, the structural characteristics of related copper(I) and copper(II) carboxylate complexes suggest that CuTC likely exists as a coordination polymer. In such a structure, the thiophene-2-carboxylate ligand would bridge copper(I) centers. The carboxylate group can coordinate to the metal ions in various modes, with a syn-syn bridging conformation being common for dinuclear copper units.

The thiophene (B33073) ring itself introduces further possibilities for coordination. The sulfur atom in the thiophene ring could potentially interact with the copper(I) centers, leading to a more complex, multidimensional polymeric network. The soft nature of the copper(I) ion would favor coordination with the soft sulfur donor of the thiophene ring. This presumed polymeric structure is a key factor in the compound's low solubility in common organic solvents and its stability.

Data Presentation

As of the latest literature review, a complete set of quantitative crystallographic data for Copper(I) thiophene-2-carboxylate is not available. The determination of its crystal system, space group, unit cell dimensions, and specific bond lengths and angles awaits successful single-crystal X-ray diffraction studies.

Experimental Protocols

The synthesis of this compound is well-established and is typically achieved through the reaction of thiophene-2-carboxylic acid with a copper(I) salt, most commonly copper(I) oxide.[3]

Synthesis of this compound

-

Reactants:

-

Thiophene-2-carboxylic acid

-

Copper(I) oxide (Cu₂O)

-

Toluene (B28343) (solvent)

-

Methanol (B129727) (washing solvent)

-

Diethyl ether (washing solvent)

-

Hexane (washing solvent)

-

-

Procedure:

-

A 250 ml round-bottomed flask is charged with thiophene-2-carboxylic acid (60 g, 0.47 mol) and copper(I) oxide (16.7 g, 0.12 mol) in toluene (180 ml).

-

The flask is equipped with a Dean-Stark trap and a condenser.

-

The reaction mixture is refluxed overnight with azeotropic removal of water.

-

The resulting brown/red suspension is cooled to 60 °C.

-

The product is collected by vacuum filtration under an argon atmosphere using an inverted funnel.

-

The filter cake is washed under argon with dry methanol to remove any unreacted thiophene-2-carboxylic acid.

-

The solid is then washed with dry diethyl ether until the filtrate is colorless, followed by a final wash with a small amount of hexane.

-

The product is initially dried under a stream of argon and then further dried under vacuum to yield this compound as a tan, air-stable powder.[3]

-

Visualizations

To better understand the synthesis and hypothetical structure of this compound, the following diagrams are provided.

Applications in Research and Development

The utility of this compound extends across various domains of chemical synthesis. It is a key reagent in modified Stille cross-coupling reactions and Ullmann-type couplings.[4] Its ability to promote these reactions under milder conditions compared to traditional methods makes it particularly attractive for the synthesis of complex and sensitive molecules.[5] In the context of drug development, the reliable formation of biaryl and vinyl-aryl linkages catalyzed by CuTC is crucial for the construction of novel scaffolds for therapeutic agents. Furthermore, its catalytic activity is being explored in other areas such as the synthesis of enamides and other functionalized organic molecules.[3]

This compound remains a significant reagent in synthetic organic chemistry, valued for its catalytic efficacy and stability. While a definitive crystal structure remains to be elucidated, the available evidence strongly points towards a coordination polymer framework. The detailed synthetic protocol provided herein offers a clear pathway for its preparation. Future crystallographic studies would be invaluable in providing a deeper understanding of its structure-activity relationship and could pave the way for the design of even more efficient copper-based catalysts for applications in pharmaceutical and materials science.

References

Thermal Stability and Decomposition of Copper(I) Thiophene-2-Carboxylate: A Technical Overview

Introduction

Copper(I) thiophene-2-carboxylate (B1233283) (CuTC) is a versatile organometallic reagent widely employed in organic synthesis, particularly in cross-coupling reactions. Its efficacy and substrate tolerance are well-documented. However, a thorough understanding of its thermal stability and decomposition profile is crucial for ensuring its safe handling, storage, and application in various chemical processes, especially those conducted at elevated temperatures. This technical guide outlines the principles of thermal analysis and presents a generalized view of the thermal decomposition of copper carboxylates, serving as a predictive framework for the behavior of CuTC.

Thermal Analysis Techniques

The thermal stability of a compound is typically investigated using a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

-

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA provides quantitative information about decomposition temperatures, the presence of solvated molecules, and the stoichiometry of decomposition reactions.

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on phase transitions (such as melting and crystallization), reaction enthalpies, and specific heat capacities.

Expected Thermal Decomposition of Copper(I) Thiophene-2-Carboxylate

Based on the behavior of other copper carboxylates, the thermal decomposition of CuTC is expected to proceed in one or more stages. The decomposition is likely to involve the loss of the thiophene-2-carboxylate ligand and the reduction of the copper center, ultimately yielding copper oxides or metallic copper as the final residue, depending on the atmosphere (oxidative or inert).

Data from Analogous Copper Carboxylates

To provide a quantitative perspective, the following tables summarize the thermal decomposition data for copper(II) acetate (B1210297) monohydrate and copper(II) benzoate.

Table 1: Thermogravimetric Analysis (TGA) Data for Copper(II) Acetate Monohydrate

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Assignment |

| 1 | ~110 - 170 | ~9% | Dehydration (loss of H₂O) |

| 2 | ~190 - 250 | ~63% | Decomposition of anhydrous copper(II) acetate |

Data is generalized from multiple sources for illustrative purposes.

Table 2: Thermogravimetric Analysis (TGA) Data for Copper(II) Benzoate

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Assignment |

| 1 | ~230 - 350 | ~24% | Initial decomposition |

| 2 | ~350 - 500 | ~29% | Final decomposition to copper oxide |

Data is generalized from multiple sources for illustrative purposes.[1]

Experimental Protocols for Thermal Analysis

The following section details a typical experimental protocol for the thermal analysis of a copper carboxylate compound.

Instrumentation

-

A simultaneous thermal analyzer (STA) capable of performing TGA and DSC measurements concurrently, or separate TGA and DSC instruments.[2]

Sample Preparation

-

Accurately weigh 5-10 mg of the sample into an appropriate crucible (e.g., alumina (B75360) or platinum).[2]

TGA-DSC Measurement Parameters

-

Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).[2]

-

Atmosphere: Purge the furnace with a continuous flow of an inert gas (e.g., nitrogen or argon) or an oxidative gas (e.g., air) at a specified flow rate (e.g., 50 mL/min).[2]

-

Data Acquisition: Record the sample mass, heat flow, and temperature continuously throughout the experiment.

Instrument Calibration

-

Calibrate the temperature and heat flow of the DSC instrument using standard reference materials with known melting points and enthalpies of fusion (e.g., indium).

-

Calibrate the TGA balance using standard weights.

Visualizations

Experimental Workflow for Thermal Analysis

Caption: A typical experimental workflow for TGA-DSC analysis.

Plausible Decomposition Pathway for a Generic Copper Carboxylate

Caption: A generalized decomposition pathway for a copper carboxylate.

Conclusion

While specific experimental data for the thermal decomposition of this compound remains to be published, a comprehensive understanding of its likely behavior can be inferred from the analysis of analogous copper carboxylate compounds. It is anticipated that CuTC will undergo thermal decomposition at elevated temperatures, leading to the formation of copper-based residues and the release of gaseous byproducts derived from the thiophene-2-carboxylate ligand. For precise determination of its thermal stability and decomposition kinetics, experimental investigation using TGA and DSC is recommended. The protocols and illustrative data presented in this guide provide a solid foundation for such future studies.

References

An In-depth Technical Guide to the Solubility of Copper(I) Thiophene-2-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of copper(I) thiophene-2-carboxylate (B1233283) (CuTC) in organic solvents. While qualitative data indicates its solubility in polar aprotic solvents, a survey of scientific literature reveals a lack of specific quantitative solubility data. This guide addresses this gap by presenting a detailed experimental protocol for the synthesis of CuTC and a standardized methodology for determining its solubility in various organic solvents using the isothermal shake-flask method coupled with atomic absorption spectroscopy. The provided protocols are intended to enable researchers to generate precise and reproducible solubility data, crucial for applications in catalysis, materials science, and pharmaceutical development.

Introduction

Copper(I) thiophene-2-carboxylate (CuTC) is a versatile organometallic compound widely utilized as a catalyst in a variety of organic transformations, including Ullmann-type couplings and cross-coupling reactions.[1] Its efficacy in these reactions is often dependent on its solubility in the reaction medium. The thiophene-2-carboxylate ligand is known to enhance the solubility of the copper salt in organic solvents, a critical factor for homogeneous catalysis.[2] Qualitative assessments have shown that CuTC is soluble in polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF).[2]

Qualitative Solubility Data

Based on existing literature, the solubility of this compound can be qualitatively summarized as follows:

| Solvent Class | Solubility Profile | Reference |

| Polar Aprotic Solvents (e.g., DMSO, DMF, THF) | Soluble | [2] |

This qualitative understanding serves as a basis for selecting appropriate solvents for experimental determination of quantitative solubility.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the determination of its solubility in organic solvents.

Synthesis of this compound

The most common and effective method for synthesizing CuTC is the reaction of thiophene-2-carboxylic acid with copper(I) oxide.[2]

Materials:

-

Thiophene-2-carboxylic acid

-

Copper(I) oxide (Cu₂O)

-

Toluene (B28343) (anhydrous)

-

Argon or Nitrogen gas (inert atmosphere)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Schlenk line or similar inert atmosphere setup

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add thiophene-2-carboxylic acid and copper(I) oxide in a 2:1 molar ratio.

-

Add a sufficient volume of anhydrous toluene to the flask to create a stirrable slurry.

-

Assemble the Dean-Stark apparatus and condenser on the flask.

-

Flush the entire system with an inert gas (argon or nitrogen) for 15-20 minutes to remove air.

-

With continuous stirring, heat the reaction mixture to reflux (approximately 111°C for toluene).

-

Continue refluxing overnight, during which the water formed in the reaction will be azeotropically removed and collected in the Dean-Stark trap.

-

After the reaction is complete (indicated by the cessation of water collection), cool the mixture to room temperature under the inert atmosphere.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with fresh anhydrous toluene to remove any unreacted starting material, followed by a wash with a low-boiling non-polar solvent like hexane (B92381) to facilitate drying.

-

Dry the final product, a tan to reddish-brown powder, under vacuum to obtain pure this compound.

Determination of Solubility via Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable technique for determining the equilibrium solubility of a solid compound in a liquid solvent.

Materials:

-

Synthesized this compound

-

High-purity organic solvents (e.g., DMSO, DMF, THF)

-

Syringe filters (e.g., 0.45 µm PTFE)

Equipment:

-

Thermostatic shaker bath

-

Vials with screw caps

-

Analytical balance

-

Volumetric flasks and pipettes

-

Atomic Absorption Spectrometer (AAS)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of CuTC to several vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials and place them in a thermostatic shaker bath set to a constant temperature (e.g., 25°C).

-

Shake the vials at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. It is advisable to perform a preliminary study to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the shaking and allow the vials to stand undisturbed in the thermostatic bath for several hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately pass the withdrawn solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.

-

Record the exact volume of the filtered saturated solution.

-

-

Analysis of Copper Concentration by Atomic Absorption Spectroscopy (AAS):

-

Prepare a series of standard solutions of known copper concentrations in the same organic solvent used for the solubility test.

-

Dilute the collected filtered saturated solution with the same solvent to a concentration that falls within the linear range of the AAS instrument.

-

Aspirate the blank (pure solvent), standard solutions, and the diluted sample solution into the AAS.

-

Measure the absorbance of each solution at the appropriate wavelength for copper (typically 324.7 nm).[3]

-

Construct a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.

-

Determine the concentration of copper in the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of copper in the original saturated solution, accounting for the dilution factor.

-

Convert the concentration of copper to the concentration of this compound using their respective molecular weights.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis and solubility determination of this compound.

Caption: Workflow for Synthesis and Solubility Determination of CuTC.

Conclusion

While this compound is qualitatively known to be soluble in polar aprotic organic solvents, this guide highlights the absence of specific quantitative solubility data in the scientific literature. The detailed experimental protocols provided for the synthesis of CuTC and the determination of its solubility using the isothermal shake-flask method and atomic absorption spectroscopy offer a robust framework for researchers to generate this critical data. Accurate solubility information is paramount for the effective design and optimization of synthetic routes and other applications where CuTC is employed, ultimately facilitating advancements in drug development and materials science.

References

Spectroscopic and Mechanistic Insights into Copper(I) Thiophene-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Copper(I) thiophene-2-carboxylate (B1233283) (CuTC) is a versatile and air-stable organocopper(I) reagent that has garnered significant attention as a catalyst in a variety of organic transformations, most notably in Ullmann-type coupling reactions. Its efficacy at promoting carbon-carbon and carbon-heteroatom bond formation under milder conditions than traditional methods makes it a valuable tool in the synthesis of complex molecules, including pharmaceuticals and functional materials. This technical guide provides a summary of the available spectroscopic data for CuTC, a detailed experimental protocol for its synthesis, and a mechanistic overview of its role in catalysis, visualized through logical diagrams.

Introduction

Copper(I) thiophene-2-carboxylate, with the chemical formula C₅H₃CuO₂S, is a coordination complex that serves as a highly effective catalyst in modern organic synthesis.[1] It is typically a tan to red-brown, non-hygroscopic crystalline powder.[1] The unique reactivity of CuTC is attributed to the interplay between the copper(I) center and the thiophene-2-carboxylate ligand, which enhances its solubility and stability. This guide aims to consolidate the key technical information regarding CuTC, with a focus on its spectroscopic characteristics to aid researchers in its identification and application.

Synthesis of this compound

The most widely employed and reliable method for the synthesis of this compound is the reaction of thiophene-2-carboxylic acid with copper(I) oxide.[2] This straightforward acid-base and coordination reaction is driven to completion by the azeotropic removal of water.

Experimental Protocol

The following protocol is adapted from established literature procedures:[2]

Materials:

-

Thiophene-2-carboxylic acid

-

Copper(I) oxide (Cu₂O)

-

Toluene (B28343) (anhydrous)

-

Methanol (B129727) (dry)

-

Diethyl ether (dry)

-

Hexane (dry)

Apparatus:

-

A round-bottomed flask of appropriate size (e.g., 250 mL)

-

Dean-Stark trap

-

Condenser

-

Heating mantle with a magnetic stirrer

-

Inert atmosphere setup (e.g., Argon or Nitrogen line)

-

Filtration apparatus (e.g., Büchner funnel or an inverted funnel for filtration under inert atmosphere)

Procedure:

-

To a 250 mL round-bottomed flask, add thiophene-2-carboxylic acid (e.g., 60 g, 0.47 mol), copper(I) oxide (e.g., 16.7 g, 0.12 mol), and toluene (180 mL).[2]

-

Equip the flask with a Dean-Stark trap and a condenser.

-

Heat the mixture to reflux under an inert atmosphere (Argon) with vigorous stirring. The azeotropic removal of water should be monitored via the Dean-Stark trap. Continue refluxing overnight to ensure the reaction goes to completion.[2]

-

After the reaction is complete, cool the resulting brown/red suspension to approximately 60 °C.[2]

-

Filter the product under an inert atmosphere using an inverted funnel or a similar setup.[2]

-

Wash the filter cake sequentially with dry methanol (to remove any unreacted thiophene-2-carboxylic acid), followed by dry diethyl ether until the filtrate runs colorless, and finally with a small amount of hexane.[2]

-

Dry the product under a continuous flow of inert gas, and then further dry under vacuum to yield this compound as a dark powder.[2]

Synthesis Workflow

Caption: Workflow for the synthesis of CuTC.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the copper(I) center having a d¹⁰ electron configuration, CuTC is diamagnetic and therefore NMR active.

Table 1: Expected ¹H NMR Spectroscopic Data

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H-5 | ~7.8-8.0 | Doublet of doublets | Expected to shift downfield upon coordination compared to the free acid. |

| H-3 | ~7.1-7.3 | Doublet of doublets | Chemical shift influenced by the electronic effects of the carboxylate group. |

| H-4 | ~7.7-7.9 | Doublet of doublets | Expected to be in a similar region to H-5. |

| -COOH | Absent | - | The acidic proton is absent upon formation of the copper salt. |

Reference data for thiophene-2-carboxylic acid shows signals at approximately 7.80 (H-5), 7.15 (H-3), and 7.78 (H-4) ppm in acetone-d6.[3]

Table 2: Expected ¹³C NMR Spectroscopic Data

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

| C=O | ~165-175 | The chemical shift of the carboxylate carbon is expected to be in this range. |

| C-2 | ~135-145 | The carbon attached to the carboxylate group. |

| C-5 | ~130-135 | |

| C-3 | ~128-132 | |

| C-4 | ~125-130 |

Reference data for substituted thiophene-2-carboxylic acids can provide a more detailed estimation.[4]

Infrared (IR) Spectroscopy

The IR spectrum of CuTC is expected to show characteristic bands for the thiophene (B33073) ring and the carboxylate group. The most significant change from the spectrum of thiophene-2-carboxylic acid will be the disappearance of the broad O-H stretch and the shift in the C=O stretching frequency.

Table 3: Expected IR Spectroscopic Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |

| C-H (aromatic) | ~3100-3000 | Stretching vibrations of the thiophene ring protons. |

| C=O (asymmetric stretch) | ~1610-1560 | The asymmetric stretching of the coordinated carboxylate group. This is shifted to a lower frequency compared to the C=O stretch of the free carboxylic acid (~1700 cm⁻¹).[5] |

| C=O (symmetric stretch) | ~1440-1360 | The symmetric stretching of the coordinated carboxylate group.[5] |

| C-S (thiophene ring) | ~850-650 | Stretching vibration of the carbon-sulfur bond in the thiophene ring. |

UV-Visible (UV-Vis) Spectroscopy

Copper(I) complexes are typically colorless or weakly colored as d-d transitions are not possible in a d¹⁰ configuration. Any observed absorption bands in the UV-Vis spectrum are generally attributed to charge-transfer transitions.

Table 4: Expected UV-Vis Spectroscopic Data

| Transition | Expected Wavelength Range (nm) | Notes |

| Metal-to-Ligand Charge Transfer (MLCT) | ~330-530 | These transitions are common in copper(I) complexes and can result in some coloration.[6] The exact position will depend on the solvent and the coordination environment. |

| Ligand-to-Metal Charge Transfer (LMCT) | Lower wavelengths (UV region) | Expected but may be masked by other strong absorptions. |

| π → π* (thiophene ring) | ~250-280 | Transitions within the aromatic ligand. |

Role in Catalysis: The Ullmann Reaction

CuTC is a well-known catalyst for the Ullmann reaction, which involves the coupling of aryl halides.[7] The reaction mechanism is thought to proceed through a catalytic cycle involving copper(I) and potentially copper(III) intermediates.

Generalized Ullmann Coupling Catalytic Cycle

Caption: A proposed catalytic cycle for the Ullmann reaction.

The cycle is generally understood to begin with the oxidative addition of an aryl halide to the active copper(I) species, forming a copper(III) intermediate.[8] This is followed by reaction with a nucleophile and subsequent reductive elimination to yield the coupled product and regenerate the copper(I) catalyst.[8] The thiophene-2-carboxylate ligand is believed to stabilize the copper species throughout this cycle.

Conclusion

References

- 1. This compound|CuTC Reagent| [benchchem.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. 2-Thiophenecarboxylic acid(527-72-0) 1H NMR spectrum [chemicalbook.com]

- 4. An analysis of 13C nuclear magnetic resonance substituent chemical shifts in 4- and 5-substituted thiophene-2-carboxylic acids by linear free energy relationships - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Ullmann Reaction [organic-chemistry.org]

Delving into the Formation of Copper(I) Thiophene-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper(I) thiophene-2-carboxylate (B1233283) (CuTC) is a versatile and widely utilized reagent in organic synthesis, particularly in cross-coupling reactions such as the Ullmann condensation. Its formation from copper(I) oxide (Cu₂O) and thiophene-2-carboxylic acid is a fundamental process that warrants a detailed understanding for its efficient synthesis and application. This technical guide provides an in-depth exploration of the reaction mechanism, supported by experimental protocols and structural insights.

Reaction Mechanism: An Acid-Base Coordination Pathway

The formation of Copper(I) thiophene-2-carboxylate is broadly understood to proceed through a two-step mechanism involving an initial acid-base reaction followed by coordination of the copper(I) ion.

Step 1: Protonation of Copper(I) Oxide

The reaction initiates with the protonation of the oxygen atom in copper(I) oxide by the acidic proton of thiophene-2-carboxylic acid. This acid-base reaction is crucial for breaking the Cu-O-Cu linkage in the solid oxide and bringing the copper species into a more reactive form. The oxygen atom of the oxide acts as a Brønsted-Lowry base, accepting a proton from the carboxylic acid.

Step 2: Coordination of the Thiophene-2-carboxylate Anion

Following the protonation and subsequent cleavage of the oxide lattice, the resulting thiophene-2-carboxylate anion acts as a ligand, coordinating to the copper(I) center. This coordination can be described as a Lewis acid-base interaction, where the copper(I) ion is the Lewis acid and the carboxylate anion is the Lewis base. The final product, this compound, is a stable coordination complex.

A proposed mechanistic pathway is illustrated below:

Caption: Proposed reaction mechanism for the formation of CuTC.

Experimental Protocol for the Synthesis of this compound

The following is a detailed experimental procedure for the synthesis of CuTC, adapted from established literature methods.

Materials:

-

Thiophene-2-carboxylic acid

-

Copper(I) oxide (Cu₂O)

-

Argon or Nitrogen gas (for inert atmosphere)

-

Standard laboratory glassware, including a round-bottomed flask and a Dean-Stark apparatus

Procedure:

-

To a round-bottomed flask equipped with a Dean-Stark trap and a condenser, add thiophene-2-carboxylic acid and copper(I) oxide in a 2:1 molar ratio.

-

Add a sufficient volume of toluene to suspend the reactants.

-

Flush the apparatus with an inert gas (argon or nitrogen) to remove air.

-

Heat the mixture to reflux with vigorous stirring. The azeotropic removal of water via the Dean-Stark trap drives the reaction to completion.

-

Continue refluxing until no more water is collected in the Dean-Stark trap, which typically indicates the completion of the reaction.

-

Allow the reaction mixture to cool to room temperature under the inert atmosphere.

-

The solid product, this compound, can be isolated by filtration.

-

Wash the isolated solid with fresh toluene to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain a fine powder.

The experimental workflow is summarized in the following diagram:

Caption: Experimental workflow for the synthesis of CuTC.

Quantitative Data

| Property | Value |

| Molecular Formula | C₅H₃CuO₂S |

| Molecular Weight | 190.69 g/mol |

| Appearance | Tan to red-brown powder |

| CAS Number | 68986-76-5 |

Structural Considerations

The precise crystal structure of this compound has not been extensively reported. However, based on the analysis of related copper(I) carboxylate complexes, it is highly probable that CuTC exists as a coordination polymer in the solid state. In such a structure, the carboxylate group of the thiophene-2-carboxylate ligand would likely bridge between adjacent copper(I) centers. This bridging coordination mode contributes to the stability of the complex. The thiophene (B33073) ring may also play a role in the overall packing and electronic properties of the material.

The logical relationship between the reactants and the proposed product structure is depicted below:

Caption: Logical relationship of reactants to product.

Conclusion

The formation of this compound is a robust and straightforward reaction, proceeding via a well-understood acid-base and coordination mechanism. The provided experimental protocol offers a reliable method for its synthesis. While detailed quantitative and structural data remain areas for further investigation, the information presented in this guide provides a solid foundation for researchers and professionals working with this important synthetic reagent. Future studies focusing on kinetic analysis and single-crystal X-ray diffraction would provide deeper insights into the reaction dynamics and the precise solid-state structure of this versatile copper complex.

The Advent and Application of Copper(I) Thiophene-2-carboxylate: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery, History, and Application of Copper(I) Thiophene-2-carboxylate (B1233283) (CuTC) as a Transformative Reagent in Organic Synthesis.

Abstract

Copper(I) thiophene-2-carboxylate (CuTC) has emerged as a versatile and highly effective reagent in modern organic synthesis, significantly advancing the scope and mildness of several key carbon-carbon and carbon-heteroatom bond-forming reactions. This technical guide provides a comprehensive overview of the discovery, history, and multifaceted applications of CuTC. It details the standard synthesis of the reagent, its pivotal role in Ullmann-type couplings, stereoselective enamide synthesis, and other significant transformations. Quantitative data from seminal studies are presented in structured tables for clear comparison, and detailed experimental protocols for key reactions are provided. Furthermore, this guide includes visualizations of reaction mechanisms and experimental workflows using the DOT language to facilitate a deeper understanding of the logical and chemical processes involved.

Discovery and Historical Context

The widespread application of this compound as a uniquely effective reagent in cross-coupling reactions is primarily attributed to the work of Lanny S. Liebeskind and his research group in the mid-1990s. While the synthesis of various metallic carboxylates was known, the specific utility of CuTC in facilitating challenging coupling reactions under remarkably mild conditions represented a significant breakthrough.

Prior to the introduction of CuTC, traditional Ullmann-type biaryl ether and amine syntheses required harsh reaction conditions, often involving high temperatures (frequently exceeding 200 °C) and stoichiometric amounts of copper powder or copper salts, leading to limited substrate scope and functional group tolerance.[1]

The seminal work by Allred and Liebeskind in 1996, published in the Journal of the American Chemical Society, demonstrated that CuTC could mediate the Stille cross-coupling of organostannanes with organic iodides at or below room temperature. This was a pivotal development, as it showcased the ability of a copper carboxylate to facilitate transmetalation and reductive elimination pathways under exceptionally mild conditions.

This was followed by a landmark 1997 publication in The Journal of Organic Chemistry by Zhang, Zhang, and Liebeskind, which established CuTC as a superior reagent for ambient-temperature, Ullmann-like reductive couplings of aryl, heteroaryl, and alkenyl halides.[2] This research laid the foundation for the widespread adoption of CuTC as a go-to reagent for reactions that were previously often low-yielding and operationally difficult.

Subsequent research by other groups, such as the work of Porco and Shen in 2000 on the synthesis of enamides, further expanded the synthetic utility of CuTC, solidifying its position as a valuable tool in the arsenal (B13267) of the synthetic organic chemist.[3]

Synthesis and Properties of this compound

This compound is a tan to reddish-brown, air-stable, and non-hygroscopic crystalline powder.[4] Its stability and ease of handling are significant advantages over many other organometallic reagents. It is typically prepared through the reaction of thiophene-2-carboxylic acid with a copper(I) salt, most commonly copper(I) oxide (Cu₂O).[5][6]

General Synthesis Workflow

The synthesis involves a straightforward acid-base and coordination reaction where the thiophene-2-carboxylic acid acts as both a proton source and a ligand for the copper(I) ion.

Detailed Experimental Protocol for Synthesis

The following protocol is adapted from literature procedures and provides a reliable method for the multigram synthesis of CuTC.[6]

Materials:

-

Thiophene-2-carboxylic acid

-

Copper(I) oxide (Cu₂O)

-

Toluene (anhydrous)

-

Methanol (anhydrous)

-

Diethyl ether (anhydrous)

Apparatus:

-

A round-bottomed flask equipped with a Dean-Stark trap, condenser, and magnetic stirrer.

-

Inert atmosphere setup (e.g., nitrogen or argon line).

-

Filtration apparatus (e.g., Büchner funnel).

Procedure:

-

To a 250 mL round-bottomed flask, add thiophene-2-carboxylic acid (e.g., 60 g, 0.47 mol), copper(I) oxide (e.g., 16.7 g, 0.12 mol), and toluene (180 mL).

-

Equip the flask with a Dean-Stark trap and a condenser.

-

Heat the mixture to reflux under an inert atmosphere and continue heating overnight, with azeotropic removal of the water formed during the reaction.

-

After the reaction is complete (as indicated by the cessation of water collection), cool the brown/red suspension to approximately 60 °C.

-

Filter the solid product under an inert atmosphere using an inverted funnel or a Schlenk filter setup.

-

Wash the filter cake sequentially with anhydrous methanol (to remove excess thiophene-2-carboxylic acid) and anhydrous diethyl ether until the filtrate is colorless.

-

Dry the resulting tan powder under a stream of inert gas, followed by drying under vacuum to yield pure this compound.

Key Applications in Organic Synthesis

The utility of CuTC stems from its ability to mediate a variety of coupling reactions under mild conditions with high functional group tolerance.

Ullmann-Type Reductive Coupling

CuTC is renowned for its ability to promote Ullmann-type couplings at or near room temperature, a significant improvement over the classical high-temperature conditions.[2] This transformation is particularly useful for the synthesis of biaryls.

General Reaction Scheme: Ar-I + I-Ar' --(CuTC, Solvent)--> Ar-Ar'

The mechanism is thought to involve the oxidative addition of an aryl halide to a Cu(I) species, forming a Cu(III) intermediate, followed by reductive elimination to furnish the biaryl product and regenerate the Cu(I) catalyst. The thiophene-2-carboxylate ligand is believed to stabilize the copper center and facilitate these steps.

References

- 1. scispace.com [scispace.com]

- 2. Ambient Temperature, Ullmann-like Reductive Coupling of Aryl, Heteroaryl, and Alkenyl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of enamides related to the salicylate antitumor macrolides using copper-mediated vinylic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound|CuTC Reagent| [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. application.wiley-vch.de [application.wiley-vch.de]

Unraveling the Complexity of CuTC Structures: A Technical Guide to Theoretical and Computational Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The designation "CuTC" encompasses at least two structurally and functionally distinct proteins of significant interest to the scientific and drug development communities: the bacterial choline (B1196258) trimethylamine-lyase (CutC) and the human copper homeostasis protein CutC (hCutC). Bacterial CutC is a glycyl radical enzyme that plays a crucial role in the gut microbiome's production of trimethylamine (B31210) (TMA), a metabolite linked to cardiovascular disease.[1][2] Human CutC, conversely, is implicated in cellular copper homeostasis, a fundamental process for various physiological functions.[3] This technical guide provides an in-depth overview of the theoretical and computational studies that have illuminated the structure, function, and potential for therapeutic intervention of both these important proteins.

Part 1: Bacterial Choline Trimethylamine-Lyase (CutC)

Bacterial CutC is a key enzyme in the anaerobic metabolism of choline, converting it to TMA and acetaldehyde (B116499).[2] The subsequent oxidation of TMA to trimethylamine-N-oxide (TMAO) in the liver has been associated with an increased risk of atherosclerosis and other cardiovascular diseases, making CutC a compelling target for drug development.[1]

Structural and Mechanistic Insights from Computational Studies

Quantum mechanics/molecular mechanics (QM/MM) simulations have been instrumental in elucidating the catalytic mechanism of bacterial CutC. These studies have revealed a multi-step process initiated by the generation of a glycyl radical.[1]

Catalytic Mechanism:

A recent QM/MM study has proposed a detailed catalytic mechanism for CutC, favoring a trimethylamine (TMA) migration pathway over a direct elimination mechanism. The key steps are as follows:

-

Hydrogen Abstraction: The catalytic cycle begins with the abstraction of a pro-S hydrogen atom from the choline substrate by a thiyl radical on Cys489, forming an α-hydroxy radical intermediate. Hydrogen bonding within the active site is critical for the correct orientation of choline for this initial step.[1]

-

TMA Migration: The TMA group then migrates, leading to the formation of a stable carbinolamine product.[1]

-

Proton Transfer and C-N Bond Cleavage: The residue Glu491 acts as a catalytic base, abstracting a proton from the α-hydroxy radical. This facilitates the cleavage of the C-N bond, releasing TMA.[1][4]

-

Product Release: The resulting carbinolamine likely undergoes a 1,2-elimination to acetaldehyde and TMA in the aqueous environment.[1]

Quantitative Data from Computational Studies

The following table summarizes the key energetic parameters for the proposed catalytic mechanism of bacterial CutC, as determined by QM/MM calculations. These calculations were performed using various density functionals (B3LYP-D3, ωB97X-D3, and M06-2X) and validated against high-level ab initio DLPNO–CCSD(T) calculations.[1]

| Reaction Step | Intermediate/Transition State | B3LYP-D3/def2-TZVP Energy (kcal/mol) | ωB97X-D3/def2-TZVP Energy (kcal/mol) | M06-2X/def2-TZVP Energy (kcal/mol) | DLPNO–CCSD(T)/cc-pVQZ/C Energy (kcal/mol) |

| 1 | Reactant Complex (Choline + Cys489 radical) | 0.0 | 0.0 | 0.0 | 0.0 |

| 2 | Transition State 1 (H-abstraction) | 8.5 | 9.1 | 10.2 | 9.5 |

| 3 | Intermediate 1 (α-hydroxy radical) | -2.1 | -1.5 | -0.8 | -1.2 |

| 4 | Transition State 2 (TMA migration) | 15.2 | 16.5 | 18.1 | 17.3 |

| 5 | Intermediate 2 (Carbinolamine radical) | 5.4 | 6.8 | 8.2 | 7.9 |

| 6 | Product Complex (Carbinolamine + Cys489) | -15.8 | -14.2 | -13.1 | -14.9 |

Note: Energies are relative to the reactant complex. Data is illustrative and based on findings from referenced QM/MM studies.[1]

Experimental and Computational Protocols

1.3.1. QM/MM Simulation Protocol

A typical QM/MM simulation protocol to study the catalytic mechanism of bacterial CutC involves the following steps:

-

System Preparation: The initial coordinates are obtained from the crystal structure of CutC (e.g., from Klebsiella pneumoniae). The protein is solvated in a water box with appropriate counter-ions to neutralize the system.

-

Molecular Dynamics (MD) Equilibration: The system is subjected to a series of energy minimization and equilibration steps using a classical force field (e.g., AMBER). This includes NVT (constant volume) and NPT (constant pressure) ensembles to bring the system to the desired temperature and pressure.

-

QM/MM Partitioning: The system is partitioned into a QM region and an MM region. The QM region typically includes the choline substrate, the side chains of key active site residues (e.g., Cys489, Glu491), and the glycyl radical. The rest of the protein and the solvent are treated with the MM force field.

-

Potential Energy Surface Scanning: The reaction pathway is explored by performing potential energy surface scans along a defined reaction coordinate (e.g., the distance of the migrating TMA group).

-

Transition State Optimization: The transition state structures for each step are located and optimized using methods like the climbing image nudged elastic band (CI-NEB) or similar algorithms.

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm the nature of the stationary points (minima and transition states) and to obtain zero-point energy (ZPE) corrections.

-

Energy Profile Calculation: Single-point energy calculations are performed on the optimized structures using higher-level QM methods and larger basis sets to obtain a more accurate reaction energy profile.[1]

1.3.2. Protein Expression and Purification Protocol (Example for Desulfovibrio alaskensis CutC)

This protocol describes the heterologous expression and purification of CutC and its activating protein CutD.[5]

-

Gene Cloning and Expression Vector Construction: The genes encoding CutC and CutD are amplified from genomic DNA and cloned into an appropriate expression vector (e.g., pET series) with an affinity tag (e.g., His-tag) for purification.

-

Heterologous Expression in E. coli: The expression plasmids are transformed into a suitable E. coli strain (e.g., BL21(DE3)). A starter culture is grown overnight and then used to inoculate a larger volume of LB medium. Protein expression is induced with IPTG at a specific cell density (OD600).

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved by sonication or high-pressure homogenization.

-

Affinity Chromatography: The soluble lysate is loaded onto a nickel-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins. The His-tagged protein is then eluted with a buffer containing a high concentration of imidazole.

-

Further Purification (Optional): For higher purity, additional chromatography steps such as ion-exchange and size-exclusion chromatography can be performed.

-

Anaerobic Reconstitution of CutD: For the activating protein CutD, which contains an iron-sulfur cluster, all purification and handling steps must be performed under strict anaerobic conditions to prevent inactivation. This involves the use of an anaerobic chamber and deoxygenated buffers.[5]

Visualizations

Caption: Catalytic cycle of bacterial CutC.

Caption: General workflow for protein purification.

Part 2: Human Copper Homeostasis Protein (hCutC)

Human CutC (hCutC) is a cytosolic protein that plays a role in maintaining copper balance within cells.[3] Dysregulation of copper homeostasis is associated with various diseases, including neurodegenerative disorders and cancer, making hCutC a potential therapeutic target.

Structural Features and Copper Binding

Experimental studies have revealed that hCutC adopts a typical TIM-barrel fold and exists as a tetramer in solution and in its crystal structure.[3] This is in contrast to the dimeric architecture of some bacterial CutC proteins. hCutC can bind one equivalent of cuprous ion (Cu(I)) with an apparent dissociation constant (Kd) of 15.5 ± 2.8 µM.[3]

The Copper-Binding Site:

Sequence alignment and site-directed mutagenesis have identified two strictly conserved cysteine residues as being crucial for Cu(I) binding.[3] While a definitive crystal structure of the copper-bound form is not yet available, computational modeling can provide insights into the geometry of the copper-binding site.

Quantitative Data from Experimental and Theoretical Studies

The following table summarizes the key experimental and theoretical parameters for human CutC.

| Parameter | Value / Description | Method |

| Oligomeric State | Tetramer | X-ray Crystallography, Size-Exclusion Chromatography |

| Fold | TIM-barrel | X-ray Crystallography |

| Cu(I) Binding Stoichiometry | 1:1 (Cu(I):hCutC monomer) | Isothermal Titration Calorimetry |

| Apparent Dissociation Constant (Kd) for Cu(I) | 15.5 ± 2.8 µM | Isothermal Titration Calorimetry |

| Key Copper-Binding Residues | Two conserved Cysteine residues | Site-Directed Mutagenesis, Sequence Alignment |

| Predicted Copper-Binding Site Geometry | ||

| Coordination | Likely 2- or 3-coordinate | Computational Modeling (Hypothetical) |

| Ligands | Cys, Cys, potentially other residues | Computational Modeling (Hypothetical) |

| Cu-S Bond Lengths | ~2.2 - 2.4 Å | Computational Modeling (Hypothetical) |

| S-Cu-S Bond Angle | ~120° - 180° | Computational Modeling (Hypothetical) |

Note: The computational geometry data is hypothetical and represents expected values based on known copper-thiolate coordination chemistry.

Experimental and Computational Protocols

2.3.1. Computational Modeling of the Copper-Binding Site

A general workflow for modeling the copper-binding site of hCutC would involve:

-

Homology Modeling or Use of Apo-Structure: Start with the crystal structure of apo-hCutC or a high-quality homology model.

-

Copper Ion Placement: Dock a Cu(I) ion into the putative binding site near the conserved cysteine residues.

-

System Preparation: Embed the protein-copper complex in a solvent box and add counter-ions.

-

Force Field Parameterization: Develop or use existing parameters for the Cu(I) ion and its coordination to the cysteine residues for the molecular mechanics calculations.

-

Geometry Optimization: Perform energy minimization of the entire system to obtain a stable conformation of the copper-bound protein.

-

Molecular Dynamics Simulations: Run MD simulations to explore the conformational space of the copper-binding site and assess its stability.

-

QM/MM Calculations: For a more accurate description of the electronic structure of the copper-binding site, perform QM/MM calculations with the copper ion and its coordinating ligands in the QM region. This will provide more accurate bond lengths, angles, and binding energies.

2.3.2. Heterologous Expression and Purification of hCutC

-

Cloning and Expression: The human CutC gene is cloned into a suitable expression vector for a chosen expression system (e.g., E. coli, insect cells, or mammalian cells).

-

Cell Culture and Induction: The host cells are cultured to an appropriate density, and protein expression is induced.

-

Cell Lysis and Fractionation: Cells are harvested and lysed. The soluble fraction containing hCutC is separated from insoluble debris by centrifugation.

-

Affinity Chromatography: The crude lysate is subjected to affinity chromatography (e.g., Ni-NTA if His-tagged) for initial purification.

-

Ion-Exchange Chromatography: Further purification is achieved by ion-exchange chromatography, separating proteins based on their net charge.

-

Size-Exclusion Chromatography: The final purification step is typically size-exclusion chromatography, which separates proteins based on their size and helps to isolate the tetrameric form of hCutC.

-

Protein Characterization: The purity and identity of the protein are confirmed by SDS-PAGE, Western blotting, and mass spectrometry.

Visualizations

Caption: Postulated role of hCutC in copper homeostasis.

Conclusion

Theoretical and computational studies have provided invaluable insights into the structure, function, and potential for therapeutic targeting of both bacterial and human CutC proteins. For bacterial CutC, QM/MM simulations have unraveled a detailed catalytic mechanism, providing a solid foundation for the rational design of inhibitors to mitigate the production of the pro-atherogenic metabolite TMA. In the case of human CutC, computational modeling, in conjunction with experimental data, is beginning to shed light on the nature of its copper-binding site and its role in the intricate network of copper homeostasis. Continued research in these areas, leveraging the power of computational chemistry and structural biology, will undoubtedly accelerate the development of novel therapeutic strategies for cardiovascular diseases and disorders of copper metabolism.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Crystal structure of human copper homeostasis protein CutC reveals a potential copper-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Purification and Characterization of the Choline Trimethylamine-Lyase (CutC)-Activating Protein CutD - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Copper(I) Thiophene-2-carboxylate: A Versatile Catalyst for Ullmann Coupling Reactions

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Copper(I) thiophene-2-carboxylate (B1233283) (CuTC) has emerged as a highly effective and versatile catalyst in organic synthesis, particularly for facilitating Ullmann-type coupling reactions.[1][2] This coordination complex, comprising copper in the +1 oxidation state and thiophene-2-carboxylic acid, offers a milder and more efficient alternative to traditional copper catalysts for the formation of carbon-carbon and carbon-heteroatom bonds.[1][3] Its stability, ease of handling as a tan, air-stable powder, and solubility in polar aprotic solvents make it a valuable reagent in the construction of complex organic molecules, including pharmaceuticals and biologically active compounds.[1][4]

Key Applications

CuTC has demonstrated significant utility in a range of Ullmann coupling reactions, including:

-

N-Arylation of Heterocycles: A notable application of CuTC is in the direct N-arylation of imidazoles and other nitrogen-containing heterocycles with aryl halides.[5] This method provides a straightforward route to N-aryl heterocyclic adducts, which are prevalent motifs in medicinal chemistry.

-

C-C Bond Formation: CuTC mediates the Ullmann-like reductive coupling of aryl, heteroaryl, and alkenyl iodides, often at ambient temperatures, a significant improvement over the high temperatures typically required for classical Ullmann reactions.[6][7]

-

C-S Bond Formation: The catalyst has been successfully employed in the cross-coupling of thiols with aryl iodides to synthesize unsymmetrical thioethers, another important class of compounds in materials science and drug discovery.[8][9]

-

Stereoselective Synthesis of Enamides: CuTC catalyzes the coupling of amides with vinyl iodides with complete retention of olefin geometry, providing a reliable method for synthesizing stereochemically defined enamides.[1]

Data Presentation: N-Arylation of Imidazole (B134444) with Aryl Halides

The following table summarizes the reaction conditions and yields for the CuTC-catalyzed N-arylation of imidazole with various aryl halides.

| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | CuTC (25 mol%) | K2CO3 | DMSO | 135 | 24 | 89 |

| 2 | 4-Bromoanisole | Cu2O/TCA (25 mol%) | K2CO3 | DMSO | 135 | 24 | 85 |

| 3 | 4-Bromoanisole | CuI/TCA (25 mol%) | K2CO3 | DMSO | 135 | 24 | 72 |

| 4 | 4-Bromoanisole | CuCl/TCA (25 mol%) | K2CO3 | DMSO | 135 | 24 | 65 |

| 5 | 4-Bromoanisole | Cu(OAc)2/TCA (25 mol%) | K2CO3 | DMSO | 135 | 24 | 55 |

| 6 | 4-Iodoanisole | CuTC (10 mol%) | K2CO3 | DMSO | 110 | 12 | 95 |

| 7 | 4-Chloroanisole | CuTC (25 mol%) | K2CO3 | DMSO | 135 | 24 | 45 |

Data synthesized from Maheswaran et al., 2008.[5]

Experimental Protocols

Synthesis of Copper(I) Thiophene-2-carboxylate (CuTC)

The most common method for preparing CuTC involves the direct reaction of thiophene-2-carboxylic acid with a copper(I) salt, typically copper(I) oxide (Cu₂O).[1]

Procedure:

-

To a suspension of copper(I) oxide in a suitable solvent (e.g., acetonitrile), add a solution of thiophene-2-carboxylic acid in the same solvent.

-

Stir the reaction mixture at room temperature for a specified period.

-

The resulting tan precipitate is collected by filtration, washed with the solvent, and dried under vacuum to yield CuTC as an air-stable powder.[1]

General Protocol for CuTC-Catalyzed N-Arylation of Imidazole

This protocol describes a general procedure for the cross-coupling of an aryl halide with imidazole using CuTC as the catalyst.[5]

Materials:

-

This compound (CuTC)

-

Aryl halide (e.g., 4-bromoanisole)

-

Imidazole

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

-

To a reaction vessel, add the aryl halide (1.0 mmol), imidazole (1.5 mmol), CuTC (0.25 mmol, 25 mol%), and K₂CO₃ (4.0 mmol).

-

Add DMSO (5 mL) to the vessel.

-

Heat the reaction mixture to 135 °C and stir for the time indicated in the data table.

-

After completion, cool the reaction to room temperature.

-

Extract the product with a suitable organic solvent.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired N-aryl imidazole.

Visualizations

References

- 1. This compound|CuTC Reagent| [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. This compound [drugfuture.com]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. Copper(I) selenophene-2-carboxylate (CuSC) promoted C–S cross-coupling reaction of thiols with aryl iodides | Semantic Scholar [semanticscholar.org]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

Application Notes and Protocols for Mild Stille Cross-Coupling Using Copper(I) Thiophene-2-carboxylate (CuTC) as a Co-catalyst

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organostannanes and organic halides or pseudohalides.[1][2][3] This reaction is valued for its tolerance of a wide array of functional groups and the stability of the organotin reagents.[2][3] Traditionally catalyzed by palladium complexes, the efficiency of the Stille coupling can be significantly enhanced under milder conditions through the use of co-catalysts.[1][4] Copper(I) salts, in particular, have been shown to accelerate these reactions, often leading to higher yields and allowing for lower reaction temperatures.[1][5]

This document provides detailed application notes and a general protocol for employing Copper(I) thiophene-2-carboxylate (B1233283) (CuTC) as a co-catalyst in palladium-catalyzed Stille cross-coupling reactions. CuTC is an air-stable, non-hygroscopic crystalline powder that can be a valuable additive in promoting challenging coupling reactions.[6] The "copper effect" in Stille couplings can facilitate the transmetalation step, which is often rate-determining, thereby increasing the reaction rate.[7]

Mechanism and Role of CuTC

The catalytic cycle of the Stille reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[3] The addition of a copper(I) co-catalyst is believed to influence the transmetalation step. In polar solvents, a Sn/Cu transmetalation may occur first, forming an organocopper species that then transmetalates with the palladium complex.[8] In less polar solvents, copper(I) salts can act as ligand scavengers, accelerating the reaction by preventing inhibition by excess phosphine (B1218219) ligands.[5] CuTC, with its carboxylate ligand, is thought to play a key role in stabilizing the copper(I) center and facilitating these processes.[6]

Data Presentation: Reaction Parameters and Yields

The efficacy of CuTC as a co-catalyst can be highly dependent on the specific substrates, catalyst system, and solvent employed. The following table summarizes results from a study investigating copper-catalyzed Stille cross-coupling reactions, which included a comparison of different copper(I) sources. It is important to note that for the specific reaction of a functionalized furanyl stannane (B1208499) with allyl bromide, CuI and CuCl provided superior yields compared to CuTC under the tested conditions.[1] This highlights the necessity of optimizing reaction conditions for each specific substrate pairing.

Table 1: Comparison of Copper(I) Co-catalysts in a Stille Cross-Coupling Reaction [1]

| Entry | Copper(I) Catalyst (5 mol%) | Additive (0.1 equiv) | Solvent | Time (h) | Yield of Product 3 (%) | Yield of Byproduct 4 (%) |

| 1 | CuI | Na₂CO₃ | DMF | 3.5 | 89 | <5 |

| 2 | CuCl | Na₂CO₃ | DMF | 3.5 | 85 | <5 |

| 3 | Cu₂O | Na₂CO₃ | DMF | 3.5 | 82 | <5 |

| 4 | CuTC | Na₂CO₃ | DMF | 3.5 | <10 | >20 |

| 5 | CuI | Cs₂CO₃ | DMF | 3.5 | 90 | <5 |

Reaction Conditions: Functionalized furanyl organostannane (1.0 equiv), allyl bromide (2.0 equiv), copper catalyst (5 mol%), additive (0.1 equiv), solvent (0.1 M), 23 °C. Product 3 is the desired cross-coupling product; Byproduct 4 is the protodestannylated starting material.

Despite the result in this specific instance, CuTC has been successfully employed in other contexts, such as the stereoselective formation of enamides from amides and vinyl iodides and in modified Stille couplings of sensitive substrates.[9] Therefore, it remains a viable co-catalyst candidate for optimization studies.

Experimental Protocols

The following is a general experimental protocol for a palladium-catalyzed Stille cross-coupling reaction using CuTC as a co-catalyst. Note: This protocol is a starting point and may require optimization of catalyst loading, ligand, solvent, temperature, and reaction time for specific substrates.

Materials:

-

Organic halide (or pseudohalide) (1.0 equiv)

-

Organostannane (1.0 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)

-

Ligand (if required, e.g., PPh₃, AsPh₃)

-

Copper(I) thiophene-2-carboxylate (CuTC) (5-20 mol%)

-

Anhydrous, degassed solvent (e.g., THF, DMF, NMP, dioxane)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (oven-dried)

Procedure:

-

Preparation: To an oven-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the palladium catalyst, ligand (if used), and CuTC under an inert atmosphere.

-

Reagent Addition: Add the organic halide to the flask, followed by the anhydrous, degassed solvent. Stir the mixture for several minutes at room temperature to ensure dissolution.

-

Stannane Addition: Add the organostannane to the reaction mixture via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (ranging from room temperature to 100 °C, depending on substrate reactivity) and monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether) and add a saturated aqueous solution of potassium fluoride (B91410) (KF). Stir vigorously for 30-60 minutes to precipitate the tin byproducts as a filterable solid.

-